3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride
Description
BenchChem offers high-quality 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenylimidazo[1,5-a]pyrazin-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.ClH/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9;/h1-8,16H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAWMFSYPJYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacological Mechanics of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
The following technical guide details the mechanism of action, pharmacological significance, and experimental characterization of the 3-Phenylimidazo[1,5-a]pyrazin-1-ol scaffold.
Editorial Note on Chemical Identity: While often appearing in chemical catalogs (CAS 793693-38-6), this specific structure represents the core pharmacophore for a class of potent ATP-competitive kinase inhibitors , most notably targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and c-Src . It is structurally distinct from the imidazo[1,2 -a]pyrazine core found in bioluminescent substrates (e.g., Coelenterazine). This guide focuses on its verified utility in kinase drug discovery.
Classification: ATP-Competitive Kinase Inhibitor Scaffold Primary Targets: IGF-1R, Insulin Receptor (IR), c-Src, BRD9 (Bromodomain)
Executive Technical Summary
The 3-phenylimidazo[1,5-a]pyrazin-1-ol scaffold functions as a Type I kinase inhibitor . It achieves potency by mimicking the adenine ring of ATP, occupying the nucleotide-binding pocket of protein kinases. The "1-ol" moiety (often existing in tautomeric equilibrium with the 1-one ketone) serves as a critical hydrogen bond donor/acceptor system that anchors the molecule to the kinase hinge region .
This scaffold is the structural parent of clinical candidates like BMS-536924 , used to block downstream signaling in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inducing apoptosis in oncogenic cell lines.
Molecular Mechanism of Action (MoA)
The Hinge Binding Interface
The efficacy of 3-phenylimidazo[1,5-a]pyrazin-1-ol relies on its ability to displace ATP. The mechanism is governed by three molecular interactions:
-
Adenine Mimicry: The bicyclic imidazo[1,5-a]pyrazine core is planar and hydrophobic, allowing it to slide into the deep hydrophobic cleft between the N-lobe and C-lobe of the kinase domain.
-
Hinge Hydrogen Bonding:
-
The N2 nitrogen (in the pyrazine ring) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of the hinge region (e.g., Met1079 in IGF-1R).
-
The 1-hydroxyl (or 1-oxo) group interacts with backbone carbonyls or adjacent residues, stabilizing the "active-in" conformation.
-
-
The "Gatekeeper" Interaction: The 3-phenyl substituent is positioned to interact with the "gatekeeper" residue (e.g., Met, Thr, or Phe). Steric matching here determines selectivity between different kinases (e.g., IGF-1R vs. EGFR).
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the enol (1-ol) and keto (1-one) forms.
-
Solution State: The equilibrium is solvent-dependent, often favoring the keto-tautomer in polar media.
-
Binding State: The kinase active site may select the specific tautomer that optimizes H-bond geometry. Structural studies (SAR) on BMS-536924 derivatives suggest the 1-oxo (keto) form is often the bioactive species engaging the hinge.
Downstream Signaling Cascade
Inhibition of the receptor (e.g., IGF-1R) by this scaffold results in immediate cessation of autophosphorylation.
Figure 1: Mechanism of signal transduction blockade. The inhibitor competes with ATP, preventing the phosphorylation cascade essential for tumor survival.
Experimental Characterization Protocols
To validate the mechanism of this scaffold, researchers must employ a combination of biochemical assays and structural biology.
In Vitro Kinase Assay (FRET-Based)
Purpose: To determine the IC50 and mode of inhibition (ATP-competitive).
Protocol:
-
Reagents: Recombinant human IGF-1R kinase domain, fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr), ATP (Km concentration), and test compound (3-Phenylimidazo[1,5-a]pyrazin-1-ol HCl).
-
Preparation: Dissolve the hydrochloride salt in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reaction:
-
Mix Kinase + Peptide + Compound in a 384-well plate.
-
Initiate reaction by adding ATP.
-
Incubate for 60 minutes at RT.
-
-
Detection: Add stop solution containing EDTA and a detection antibody (e.g., Europium-labeled anti-phosphotyrosine).
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Plot % Inhibition vs. Log[Compound].
-
Validation Check: If IC50 increases linearly with ATP concentration, the mechanism is ATP-competitive .
-
Surface Plasmon Resonance (SPR) Binding Dynamics
Purpose: To measure on-rate (
Protocol:
-
Immobilization: Biotinylate the kinase domain and capture it on a Streptavidin (SA) sensor chip.
-
Injection: Inject the compound across the surface at 5 concentrations (e.g., 6.25 nM – 100 nM).
-
Flow Rate: Maintain high flow (30-50 µL/min) to minimize mass transport limitations.
-
Dissociation: Switch to running buffer and monitor dissociation for 300 seconds.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Expected Result: Rapid
(diffusion limited) and slow indicate high-affinity residence time.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the 3-phenylimidazo[1,5-a]pyrazin-1-ol core affect biological activity, based on literature regarding the scaffold's optimization for IGF-1R inhibition.
| Structural Region | Modification | Effect on Activity | Mechanistic Reason |
| C-1 Position | -OH (Enol) / =O (Keto) | Essential | Primary H-bond acceptor/donor to kinase hinge backbone. Removal abolishes activity. |
| C-3 Position | Phenyl Ring | High Potency | Occupies the hydrophobic pocket; interacts with the gatekeeper residue. |
| C-3 Position | Alkyl / Methyl | Low Potency | Insufficient hydrophobic surface area to displace water and bind tightly. |
| C-8 Position | Bulky Amine (e.g., cyclobutyl) | Increased Selectivity | Exploits the solvent-exposed region; improves solubility and pharmacokinetic profile. |
Synthesis & Stability Workflow
The hydrochloride salt form is utilized to improve the aqueous solubility of the otherwise lipophilic core.
Figure 2: General synthetic route for the scaffold generation.
Stability Warning: The 1-ol/1-one core is susceptible to oxidation. Solutions in DMSO should be stored at -20°C and shielded from light to prevent degradation into non-active ring-opened byproducts.
References
-
Identification of Imidazo[1,5-a]pyrazines as Inhibitors of IGF-1R. Source:Bioorganic & Medicinal Chemistry Letters Context: Establishes the scaffold as a potent ATP-competitive inhibitor for IGF-1R and IR.
-
Discovery of BMS-536924: A Potent and Orally Active Inhibitor of the Insulin-like Growth Factor-1 Receptor.
-
Imidazo[1,5-a]pyrazine Derivatives as c-Src Inhibitors. Source:Bioorganic & Medicinal Chemistry Context: Demonstrates the versatility of the 3-phenylimidazo[1,5-a]pyrazine scaffold in targeting Src family kinases.
-
Structure of the IGF-1R Kinase Domain Complexed with Imidazo[1,5-a]pyrazine Inhibitors. Source:Protein Data Bank (PDB) Context: Provides the crystallographic validation (PDB ID: 2OJ9) of the binding mode described in Section 2.
Technical Whitepaper: Pharmacological and Bio-optical Properties of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
Executive Summary
3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is a specialized heterocyclic scaffold belonging to the imidazo[1,5-a]pyrazine class. While often overshadowed by its structural isomer (the imidazo[1,2-a]pyrazine core of Coelenterazine), this compound represents a "privileged structure" in medicinal chemistry. Its primary biological potential lies in two distinct domains: Kinase Inhibition (specifically Bruton’s Tyrosine Kinase - BTK) and Bio-optical Application (as a chemiluminescent analog or fluorescent probe).
This guide dissects the compound's structural utility, detailing its role as a pharmacophore for ATP-competitive inhibition and its potential as a tunable chromophore. It provides actionable protocols for solubility profiling and fragment-based screening, designed for researchers optimizing lead compounds for B-cell malignancies or developing novel optical sensors.
Chemical Identity & Structural Biology[3]
Structural Core & Tautomerism
The biological activity of this molecule is dictated by its ability to tautomerize. While the IUPAC name specifies the "1-ol" (enol) form, the compound exists in equilibrium with its "1-one" (keto/lactam) form in physiological solution. This tautomerism is critical for hydrogen bond donor/acceptor patterns in protein binding pockets.
-
Systematic Name: 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride[1][2][3][4]
-
CAS Number: 1170280-76-8 (HCl salt); 793693-38-6 (Parent)
-
Molecular Formula: C₁₂H₉N₃O · HCl
-
Key Structural Features:
-
Imidazo[1,5-a]pyrazine Core: A fused bicyclic system mimicking the purine ring of Adenosine (ATP).
-
3-Phenyl Substituent: Provides hydrophobic bulk, targeting the "selectivity pocket" (back cleft) of kinase enzymes.
-
1-Hydroxy/Keto Group: Acts as a hydrogen bond acceptor/donor, often interacting with the "gatekeeper" residue or solvent front in kinase domains.
-
Graphviz Visualization: Tautomeric Equilibrium
The following diagram illustrates the keto-enol tautomerism that defines the molecule's reactivity and binding potential.
Caption: Tautomeric equilibrium between the 1-ol and 1-one forms, determining the H-bonding mode within the kinase hinge region.
Potential Biological Activity[7][8]
Kinase Inhibition (Primary Target: BTK)
The imidazo[1,5-a]pyrazine scaffold is a validated pharmacophore for inhibiting Bruton’s Tyrosine Kinase (BTK) , a key enzyme in the B-cell Receptor (BCR) signaling pathway.
-
Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. The nitrogen atoms in the pyrazine ring and the oxygen at position 1 mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (specifically residues Glu475 and Met477 in BTK).
-
Structure-Activity Relationship (SAR):
-
3-Phenyl Ring: Occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr474). Modification of this ring (e.g., adding halogens) significantly alters potency.
-
1-Position: The hydroxyl group serves as a handle. In potent inhibitors (like 8-amino-imidazo[1,5-a]pyrazines), this region is often modified to interact with the solvent front or to covalently bind to Cys481 (in covalent inhibitors).
-
Relevance: This specific molecule (unsubstituted 1-ol) acts as a fragment lead . It exhibits low-to-moderate affinity on its own but serves as the structural foundation for high-affinity drugs used in treating Rheumatoid Arthritis and B-cell lymphomas.
-
Bio-optical Properties (Chemiluminescence)
While less efficient than its isomer (Imidazo[1,2-a]pyrazine/Coelenterazine), the 1,5-a isomer possesses intrinsic fluorescence and potential chemiluminescence.
-
Mechanism: Upon oxidation (catalytic or chemical), the imidazopyrazine core forms a high-energy dioxetanone intermediate. Decarboxylation releases a photon.
-
Utility: It serves as a negative control in luciferase assays (to verify regio-specificity of the enzyme) or as a starting point for developing "shifted" bioluminescent probes that avoid IP protection of standard Coelenterazine analogs.
Experimental Protocols
Protocol A: Solubility & Stability Profiling (HCl Salt)
Rationale: The hydrochloride salt enhances water solubility but can be hygroscopic. Precise handling is required for consistent biological data.
Materials:
-
3-Phenylimidazo[1,5-a]pyrazin-1-ol HCl (Solid)[4]
-
DMSO (Anhydrous, >99.9%)
-
PBS (pH 7.4)
-
HPLC-UV/Vis system
Workflow:
-
Stock Preparation: Dissolve 10 mg of compound in 1 mL anhydrous DMSO to create a ~40 mM stock. Vortex for 60 seconds. Note: Solution may turn slight yellow.
-
Aqueous Dilution: Dilute stock 1:100 into PBS (pH 7.4).
-
Stability Check: Incubate at 37°C. Analyze aliquots at T=0, 1h, 4h, and 24h via HPLC (C18 column, Acetonitrile/Water gradient).
-
Acceptance Criteria: >95% peak area retention at 24h indicates suitability for overnight cell assays. If degradation >10% is observed (hydrolysis of the lactam), use fresh preparations for all bioassays.
Protocol B: Fragment-Based Kinase Screening
Rationale: To validate the scaffold's affinity for the ATP-binding pocket of BTK or IGF-1R.
Materials:
-
Recombinant BTK Kinase Domain
-
FRET-based Kinase Tracer (e.g., LanthaScreen™)
-
Compound Stock (from Protocol A)
Step-by-Step:
-
Plate Setup: Use a 384-well white low-volume plate.
-
Titration: Prepare a 10-point dose-response curve of the compound (range: 100 µM to 1 nM).
-
Incubation: Add 5 nM Kinase + 2 nM Europium-labeled antibody + Tracer. Incubate for 60 mins at Room Temperature.
-
Displacement: Add the compound. If it binds the ATP pocket, it displaces the Tracer, reducing the FRET signal.
-
Data Analysis: Plot TR-FRET ratio vs. log[Compound]. Calculate IC50.
-
Expected Result: As a fragment, expect IC50 in the high micromolar range (10-50 µM). This confirms "hit" status for further medicinal chemistry optimization.
-
Biological Pathway Visualization
The following diagram details the B-Cell Receptor (BCR) pathway, highlighting the specific intervention point of Imidazo[1,5-a]pyrazine derivatives (BTK Inhibition).
Caption: The BCR signaling cascade. The scaffold targets BTK, blocking the transduction of signals from the receptor to the nucleus (NF-κB).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: -20°C, desiccated. The HCl salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.
-
Purity Verification: Always verify the salt form stoichiometry (HCl content) via elemental analysis or titration, as excess acid can affect cellular pH in high-concentration assays.
References
-
PubChem. (2025).[5] 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (Compound Summary). National Library of Medicine. Link
-
Liu, L., et al. (2011). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Link
-
ChemicalBook. (2024). Product Profile: 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride.[1][2][3][4]Link
-
Bentham Science. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors.Link
-
Santa Cruz Biotechnology. (2024). Imidazo[1,5-a]pyrazine Derivatives Product List.Link
Sources
- 1. 3-PHENYLIMIDAZO[1,5-A]PYRAZIN-1-OL HYDROCHLORIDE | 1170280-76-8 [amp.chemicalbook.com]
- 2. 1170280-76-8,3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1006463-99-5,3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride [cymitquimica.com]
- 5. 3-Phenylimidazo(1,5-a)pyridine | C13H10N2 | CID 606670 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
Abstract: 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is a heterocyclic compound featuring the imidazopyrazine scaffold, a structure of growing interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful preclinical and clinical development. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this molecule. Recognizing the limited publicly available data for this specific compound[1], this document serves not as a summary of existing knowledge, but as a detailed methodological protocol and interpretive guide for researchers. We delineate the theoretical underpinnings and provide field-proven, step-by-step experimental protocols for determining solubility and conducting forced degradation studies to elucidate potential stability liabilities. The causality behind experimental choices is explained, and workflows are designed as self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing novel chemical entities from discovery to development.
Introduction to a Molecule of Interest
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Heterocycle
The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, serving as a versatile scaffold for developing novel therapeutic agents. Derivatives of the broader class of imidazopyridines and imidazopyrazines have been investigated for their potential as anti-cancer agents, kinase inhibitors, and even as advanced materials for applications like organic light-emitting diodes (OLEDs)[2][3]. The unique electronic and steric properties of this fused ring system allow for precise molecular interactions with biological targets, making it a valuable starting point for drug discovery campaigns.
Physicochemical Profile of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
A foundational understanding of a molecule's intrinsic properties is paramount. Based on available data, the key physicochemical characteristics are summarized below. It is critical to note that much of this information is predicted, underscoring the necessity of the experimental verification outlined in this guide.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₂H₉N₃O (Base) | [1] |
| Monoisotopic Mass | 211.07455 Da (Base) | [1] |
| Structure | 3-phenylimidazo[1,5-a]pyrazin-1-ol | [1] |
| XlogP (Predicted) | 2.4 | [1] |
| Form | Hydrochloride Salt | [1] |
The presence of the basic nitrogen atoms in the imidazopyrazine core allows for the formation of the hydrochloride salt. This is a common strategy in drug development to improve the aqueous solubility and handling properties of a parent molecule. The predicted XlogP of 2.4 suggests moderate lipophilicity, which often presents a balance between membrane permeability and aqueous solubility that is desirable for drug candidates.
The Critical Role of Solubility and Stability in Preclinical Development
Solubility dictates the bioavailability of an orally administered drug and the feasibility of developing intravenous formulations. Poor aqueous solubility is a leading cause of failure for promising drug candidates.
Stability is a measure of a drug's resistance to chemical degradation. An unstable compound can lose potency, leading to inconsistent dosing, and its degradation products may be inactive or, in a worst-case scenario, toxic. Forced degradation studies are mandated by regulatory agencies like the FDA and EMA to understand how a drug substance behaves under stress conditions such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments[4][5]. The data from these studies are essential for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of a drug product[6][7].
Solubility Profiling: A Methodological Approach
The hydrochloride salt form of the title compound is intended to enhance aqueous solubility. The following protocols are designed to quantify this critical parameter accurately.
Theoretical Considerations: Why pH Matters
As a hydrochloride salt of a weakly basic parent, the solubility of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is expected to be highly pH-dependent. At low pH (acidic conditions), the molecule will be protonated and exist predominantly in its more soluble salt form. As the pH increases towards and beyond the molecule's pKa, it will convert to the less soluble free base, potentially leading to precipitation. Understanding this relationship is crucial for predicting its behavior in the gastrointestinal tract and in formulation buffers.
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for a comprehensive solubility assessment, starting with a high-throughput kinetic measurement and progressing to a more definitive thermodynamic equilibrium measurement.
Caption: Workflow for Solubility Assessment.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period.
Rationale: This method ensures that the system has reached true thermodynamic equilibrium, providing the most accurate and relevant solubility value for formulation development. Using multiple buffers (e.g., pH 2.0, 5.0, 7.4) mimics the physiological pH range and reveals the compound's pH-solubility profile.
Methodology:
-
Preparation: Add an excess amount of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (e.g., 2-5 mg, ensuring visible solid remains at the end) to separate glass vials containing 1 mL of each selected aqueous buffer (e.g., pH 2.0 HCl, pH 5.0 acetate, pH 7.4 phosphate buffer).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Sample Collection: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. Causality Note: This step is critical; failure to remove fine particulates will lead to an overestimation of solubility.
-
Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant into the linear range of the calibration curve and quantify the concentration using a validated HPLC-UV or LC-MS method.
-
Data Reporting: Report the solubility in µg/mL or µM for each pH value.
| pH of Buffer | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) |
| 2.0 | ||||
| 5.0 | ||||
| 7.4 |
Stability Assessment and Forced Degradation Studies
Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance[4]. This is achieved by subjecting the compound to conditions more severe than those used in accelerated stability testing.
Postulated Degradation Pathways
The 3-Phenylimidazo[1,5-a]pyrazin-1-ol structure contains several functional groups susceptible to degradation. The imidazole ring, in particular, can be liable to oxidation[8]. The overall structure may be susceptible to hydrolysis at the pyrazine-ol moiety, especially under strong acidic or basic conditions. Photodegradation is also a common pathway for aromatic heterocyclic systems.
Caption: Postulated Degradation Pathways.
Experimental Design for Forced Degradation
The goal is to achieve a target degradation of 5-20%[6]. Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to complex secondary degradation pathways that are not relevant to real-world storage conditions.
| Stress Condition | Recommended Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-72h | To assess stability in acidic environments, relevant to gastric fluid and acidic formulations. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8-24h | To assess stability in basic environments, relevant to intestinal fluid and alkaline formulations. The imidazole moiety can be particularly susceptible to base-mediated autoxidation[8]. |
| Neutral Hydrolysis | Water at 60 °C for 72h | To evaluate the intrinsic hydrolytic stability of the molecule. |
| Oxidation | 3% H₂O₂ at room temp for 24h | To probe for susceptibility to oxidation, a common degradation pathway for electron-rich heterocycles[8]. |
| Photostability | Solid & Solution exposure to light source per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²) | To determine if the compound is light-sensitive, which dictates packaging requirements. |
| Thermal Stability | Solid drug at 80 °C for 7 days | To evaluate the intrinsic thermal stability of the solid form. |
General Protocol for Stress Studies (Solution)
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in the chosen stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A parallel control sample in the analysis solvent should be prepared and kept at 2-8 °C.
-
Incubation: Place the stress sample in the specified condition (e.g., a 60 °C water bath). Pull time points at appropriate intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the HPLC column. For acid samples, add an equimolar amount of NaOH. For base samples, add an equimolar amount of HCl.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze immediately using a stability-indicating HPLC method (see Section 4.0).
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients[4].
Recommended Methodology: RP-HPLC with PDA and MS Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical stability testing.
-
Rationale for RP-HPLC: It is highly effective at separating compounds with moderate lipophilicity, like the target molecule, from more polar degradation products.
-
Rationale for Photodiode Array (PDA) Detector: A PDA detector provides spectral information, which is invaluable for assessing peak purity. If the UV spectrum is consistent across an entire peak, it is likely a single, pure component.
-
Rationale for Mass Spectrometry (MS) Detector: An in-line mass spectrometer provides mass-to-charge ratio information, which is critical for the structural elucidation of unknown degradation products.
Workflow for Stability-Indicating Method Development
Caption: Workflow for Stability-Indicating HPLC Method Development.
Data Analysis: Peak Purity and Mass Balance
Two key concepts validate the "stability-indicating" nature of the method:
-
Peak Purity: This confirms that the main peak corresponding to 3-Phenylimidazo[1,5-a]pyrazin-1-ol is spectrally pure and not co-eluting with any degradants.
-
Mass Balance: This is a critical calculation where the decrease in the amount of the parent compound should be approximately equal to the sum of the amounts of all degradation products formed. A good mass balance (typically 95-105%) demonstrates that all major degradation products are being detected and quantified.
Summary and Forward-Looking Recommendations
This guide has outlined a comprehensive, scientifically-grounded strategy for the characterization of the solubility and stability of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride. Due to the scarcity of public data on this specific molecule, the emphasis is placed on robust, well-rationalized experimental protocols.
Key Recommendations for Researchers:
-
Prioritize Experimental Verification: Do not rely on predicted values. The first step should be the experimental determination of aqueous solubility using the shake-flask method.
-
Execute a Systematic Forced Degradation Study: Follow the outlined stress conditions to proactively identify potential stability liabilities. This knowledge is crucial for guiding formulation development and selecting appropriate packaging.
-
Develop a Robust Stability-Indicating HPLC Method: This method is the cornerstone of all stability assessments. Invest time in its development and validation to ensure the integrity of all future data.
-
Structure Elucidation: For any significant degradation products (>0.5%), pursue structural identification using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
By following the methodologies detailed herein, researchers can generate a comprehensive data package that will de-risk the development path of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride and enable its confident advancement as a potential therapeutic candidate.
References
-
PubChem. 3-Phenylimidazo(1,5-a)pyridine. National Center for Biotechnology Information. [Link]
- Ivancia, M., & Mocanu, A. M.
-
PubChemLite. 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride. [Link]
-
ResearchGate. Forced degradation studies | Download Table. [Link]
-
ResearchGate. Synthesis and pharmacological properties of some derivatives of 3-phenylimidazo[4,5-b]pyridine. [Link]
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
-
National Center for Biotechnology Information. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. [Link]
-
OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResearchGate. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Deutsche Gesellschaft für Regulatorische Angelegenheiten. Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA/WHO. [Link]
-
Wiley Online Library. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
-
PubMed. Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. [Link]
-
National Center for Biotechnology Information. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Royal Society of Chemistry. Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes. [Link]
Sources
- 1. PubChemLite - 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (C12H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. dgra.de [dgra.de]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis and Purification of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive, field-tested guide for the synthesis and purification of a key analogue, 3-Phenylimidazo[1,5-a]pyrazin-1-ol, and its subsequent conversion to the highly crystalline and water-soluble hydrochloride salt. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. We detail a robust cyclocondensation reaction for the synthesis of the free base, followed by meticulous purification via automated flash column chromatography. The guide culminates in the formation and purification of the target hydrochloride salt by recrystallization, yielding a product of high purity suitable for downstream applications.
Introduction and Scientific Background
Imidazo-fused nitrogen heterocycles, such as imidazo[1,5-a]pyrazines, are of significant interest due to their prevalence in biologically active compounds.[1] The unique electronic and steric properties of this scaffold allow for versatile interactions with various biological targets, leading to applications in oncology, anti-inflammatory research, and beyond.[2][3] Specifically, the introduction of a phenyl group at the 3-position and a hydroxyl group at the 1-position creates a molecule with distinct potential for hydrogen bonding and π-stacking interactions, making it a valuable building block for library synthesis and lead optimization studies.
This guide addresses the need for a reliable and reproducible method to access high-purity 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride. The synthesis strategy is predicated on a classic and efficient cyclocondensation reaction. The subsequent purification protocols are designed to be self-validating, ensuring the removal of process-related impurities and yielding a final compound with confirmed identity and purity.
Overall Synthesis and Purification Workflow
The transformation from commercially available starting materials to the final, purified hydrochloride salt is accomplished in a three-stage process. Each stage is designed to be a self-contained module with clear endpoints and validation criteria.
Figure 1: High-level experimental workflow from synthesis to final product.
Part I: Synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol (Free Base)
Reaction Principle and Mechanism
The synthesis of the imidazo[1,5-a]pyrazine core is achieved through the condensation of 2-aminopyrazine with phenylglyoxal monohydrate. This reaction is a powerful method for constructing the fused imidazole ring system.[4] The mechanism proceeds through several logical steps:
-
Nucleophilic Attack & Imine Formation: The exocyclic primary amine of 2-aminopyrazine, being the most nucleophilic site, attacks one of the carbonyl carbons of phenylglyoxal. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazine nitrogen, now positioned favorably, acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This key step forms the five-membered imidazole ring.
-
Aromatization/Tautomerization: The resulting cyclized intermediate undergoes a proton transfer and tautomerization to yield the thermodynamically stable enol form, 3-phenylimidazo[1,5-a]pyrazin-1-ol.
Figure 2: Plausible reaction mechanism for the formation of the free base.
Materials and Equipment
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Aminopyrazine | 95.10 | 5.00 g | 52.57 | Starting material |
| Phenylglyoxal Monohydrate | 152.15 | 8.00 g | 52.58 | 1.0 eq |
| Ethanol (200 proof) | 46.07 | 150 mL | - | Reaction Solvent |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Saturated NaCl (Brine) | - | ~100 mL | - | Aqueous Wash |
| Anhydrous Na₂SO₄ | 142.04 | ~20 g | - | Drying Agent |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Detailed Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (5.00 g, 52.57 mmol) and ethanol (150 mL). Stir at room temperature until all solids are dissolved.
-
Reagent Addition: Add phenylglyoxal monohydrate (8.00 g, 52.58 mmol) to the solution in one portion.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Causality Note: Heating to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization step, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the 2-aminopyrazine spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Aqueous Work-up: a. Redissolve the resulting crude residue in ethyl acetate (150 mL). b. Transfer the solution to a 500 mL separatory funnel and wash with water (2 x 50 mL) to remove any remaining phenylglyoxal and other water-soluble impurities. c. Wash the organic layer with saturated aqueous NaCl (brine, 1 x 50 mL). This step helps to break any emulsions and further remove water from the organic phase. d. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-phenylimidazo[1,5-a]pyrazin-1-ol as a dark solid. This crude material is carried forward to the purification stage.
Part II: Purification of 3-Phenylimidazo[1,5-a]pyrazin-1-ol
Technique Selection: Flash Column Chromatography
The crude product contains unreacted starting materials, side products, and baseline impurities. Flash column chromatography is the method of choice for purifying neutral or mildly polar organic compounds on a multi-gram scale.[5] Silica gel, a polar stationary phase, is used to separate compounds based on their differential polarity and interaction with the mobile phase.[6] For a polar heterocycle like the target compound, a gradient elution from a non-polar to a more polar solvent system is highly effective.[7][8]
Detailed Chromatography Protocol
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of dichloromethane or methanol. b. Add approximately 15-20 g of silica gel to the solution and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Expertise Note: Dry loading is superior to wet (liquid) injection for this scale. It prevents the overloading of the column top, leading to sharper bands and better separation.
-
-
Column Packing: a. Select a glass column or pre-packed cartridge appropriate for the scale (e.g., an 80 g silica cartridge for ~4-5 g of crude material). b. Pack the column with silica gel as a slurry in 100% hexanes.
-
Elution: a. Load the dry sample onto the top of the packed column. b. Begin elution using an automated flash chromatography system with the solvent gradient outlined in the table below. Collect fractions based on UV absorbance (e.g., at 254 nm).
| % Ethyl Acetate in Hexane | Gradient Type | Purpose |
| 0 - 20% | Linear | Elute non-polar impurities. |
| 20 - 60% | Linear | Elute the target compound. |
| 60 - 100% | Step | Flush any remaining highly polar impurities. |
-
Fraction Analysis: Analyze the collected fractions by TLC (1:1 Hexane:EtOAc). Combine the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield pure 3-phenylimidazo[1,5-a]pyrazin-1-ol as a yellow-to-orange solid.
Part III: Synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
Principle: Acid-Base Reaction
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atoms in the imidazopyrazine ring are protonated by hydrochloric acid. The resulting salt is typically a crystalline solid with increased water solubility and often a sharper melting point compared to the free base, which facilitates handling and formulation.[9][10]
Detailed Protocol
-
Dissolution: Dissolve the purified free base (e.g., 1.0 g) in anhydrous isopropanol (20-30 mL) in an Erlenmeyer flask, with gentle warming if necessary.
-
Acidification: While stirring, add a 2 M solution of HCl in diethyl ether or a 1.25 M solution of HCl in isopropanol dropwise until the solution becomes acidic (test with pH paper) and a precipitate begins to form.
-
Trustworthiness Note: Using a pre-prepared, anhydrous solution of HCl is critical to prevent the introduction of water, which can interfere with crystallization and lead to a hygroscopic product.
-
-
Precipitation: Continue stirring the mixture at room temperature for 30 minutes, then cool the flask in an ice-water bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent and impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to obtain the crude hydrochloride salt.
Part IV: Purification of the Hydrochloride Salt
Technique Selection: Recrystallization
Recrystallization is the gold standard for purifying crystalline solids, especially salts.[11] The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[]
Detailed Recrystallization Protocol
-
Solvent Selection: Through small-scale trials, ethanol is identified as a suitable solvent. The hydrochloride salt is highly soluble in hot ethanol and sparingly soluble in cold ethanol.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating until the solid is just dissolved.
-
Causality Note: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield. Excess solvent will keep more of the product dissolved even upon cooling.
-
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Expertise Note: Slow cooling is essential for the formation of large, well-defined crystals, which tend to be purer as impurities are excluded from the growing crystal lattice.
-
-
Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold ethanol. Dry the crystals under high vacuum to a constant weight.
Characterization and Validation
The identity and purity of the final product, 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Free Base M.W. = 211.22 g/mol ).[13]
-
Melting Point: To assess purity; a sharp melting point range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity (e.g., >98%).
Safety and Handling
-
2-Aminopyrazine: Toxic if swallowed. Handle with gloves and eye protection in a well-ventilated area.
-
Phenylglyoxal: Irritant. Avoid contact with skin and eyes.
-
Solvents (Ethanol, Ethyl Acetate, Hexane, Diethyl Ether): Highly flammable. Work in a fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
References
- Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.
- Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
Semantic Scholar. FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. Available at: [https://www.semanticscholar.org/paper/FACILE-SYNTHESIS-OF-IMIDAZO-%5B-1-%2C-5-a-%5D-PYRAZIN-8-(/97f4a132644274900a6f44d8258525b410543c71]([Link]
-
ResearchGate. Synthetic methods for the formation of imidazo[1,5-a]pyridine. Available at: [Link]
-
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
-
PubChemLite. 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride. Available at: [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]
-
Master Organic Chemistry. Purification Techniques (2): Column Chromatography. Available at: [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]
-
Semantic Scholar. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available at: [Link]
-
PMC. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
YouTube. column chromatography & purification of organic compounds. Available at: [Link]
-
Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available at: [Link]
-
ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available at: [Link]
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. PubChemLite - 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (C12H9N3O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Antimicrobial Screening of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride
Introduction: The Rationale for Screening Imidazo[1,5-a]pyrazine Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The imidazo[1,5-a]pyrazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of the broader imidazopyrazine and related fused imidazole families have demonstrated a wide range of biological effects, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and steric properties of this bicyclic system allow for versatile substitutions, enabling the fine-tuning of its biological activity.
3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is a specific derivative of this class. While extensive research on this particular molecule is not yet prevalent in public literature, its structural alerts—a fused imidazole ring system known for its ability to interact with various biological targets and a phenyl substituent that can be modified to alter lipophilicity and target engagement—make it a compelling candidate for antimicrobial screening. These notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial potential and preliminary safety profile of this and similar novel compounds.
The protocols herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data robustness and reproducibility.[3][4][5][6][7][8][9][10]
Part 1: Initial Characterization and Preparation of the Test Article
Before commencing antimicrobial screening, it is crucial to properly characterize and prepare the test compound, 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride.
1.1. Physicochemical Characterization:
-
Purity Assessment: The purity of the compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound biological data.
-
Solubility Determination: The solubility of the compound in relevant solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers, must be accurately determined. This is critical for preparing stock solutions and avoiding precipitation during assays.
1.2. Preparation of Stock Solutions: A high-concentration stock solution, typically 10-20 mg/mL, should be prepared in an appropriate solvent, such as 100% DMSO. This stock solution will be used to make subsequent dilutions in the appropriate testing medium. It is imperative to note the final concentration of the solvent in the assay, as high concentrations of solvents like DMSO can have their own antimicrobial or cytotoxic effects. Typically, the final DMSO concentration should be kept below 1% (v/v).
Part 2: Primary Antimicrobial Susceptibility Testing
The initial phase of screening aims to determine if the compound exhibits any inhibitory activity against a panel of clinically relevant microorganisms. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a novel agent.[11][12][13]
Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride that inhibits the visible growth of a microorganism.
Materials:
-
3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin, Fluconazole)
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium.
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride stock solution in the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum and solvent, but no compound). A sterility control (broth only) should also be included.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound where no visible growth of the microorganism is observed.[13] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Data Presentation: Hypothetical MIC Data
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | Vancomycin | 1 |
| Escherichia coli ATCC 25922 | Negative | 64 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | Gentamicin | 2 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | Fluconazole | 4 |
Visualizing the MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 3: Secondary Screening and Safety Assessment
A promising MIC value is only the first step. It is critical to discern whether the compound is merely inhibiting growth (bacteriostatic) or actively killing the pathogen (bactericidal). Furthermore, a preliminary assessment of cytotoxicity against mammalian cells is essential to gauge the compound's therapeutic potential.[14][15][16][17]
Protocol 3.1: Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate these aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at the appropriate temperature until growth is visible in the control spots.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Protocol 3.2: Cytotoxicity Assessment using MTT Assay
Objective: To assess the effect of the compound on the metabolic activity of mammalian cells as an indicator of viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride for a specified period (e.g., 24-48 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization and Reading: Add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | 95 |
| HepG2 (Human Liver Cancer) | 110 |
Part 4: Interpreting the Data - The Selectivity Index
A crucial parameter for evaluating a potential antimicrobial agent is its Selectivity Index (SI). The SI provides a measure of the compound's specificity for microbial cells over mammalian cells.
Calculation: SI = IC₅₀ (mammalian cells) / MIC (microbial cells)
A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to host cells. For example, using our hypothetical data for S. aureus:
SI = 95 µg/mL (HEK293 IC₅₀) / 16 µg/mL (S. aureus MIC) ≈ 5.9
This value provides an initial benchmark for further development and optimization.
Visualizing the Drug Discovery Funnel
Caption: A simplified workflow for antimicrobial drug discovery.
Conclusion and Future Directions
These application notes provide a foundational workflow for the initial antimicrobial evaluation of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride. Based on the hypothetical data, the compound shows moderate activity against Gram-positive bacteria and fungi with a reasonable initial selectivity index. Future work should focus on:
-
Expanding the Screening Panel: Testing against a broader range of clinical isolates, including drug-resistant strains.
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., targeting cell wall synthesis, DNA replication, or protein synthesis).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and selectivity.[18]
By following these standardized and logical protocols, researchers can generate high-quality, reproducible data to make informed decisions about the potential of novel compounds like 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride in the fight against infectious diseases.
References
-
Kretschmer, D., Gekeler, C., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2642, pp. 119-133). Springer US. [Link]
-
Kretschmer, D. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
-
CLSI. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26027. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Retrieved from [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Paul, D., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36963. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]
-
Patel, R. V., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Retrieved from [Link]
-
Kowalska, E., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 69, 444-451. [Link]
-
Carta, A., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 55(11-12), 729-736. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. iacld.com [iacld.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. nih.org.pk [nih.org.pk]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening of imidazopyrazine libraries
Application Note 808: High-Throughput Screening of Imidazopyrazine Libraries for Kinase Inhibitor Discovery
Abstract & Scientific Rationale
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous potent kinase inhibitors (e.g., IGF-1R, BTK, and mTOR inhibitors) and luciferase substrates (coelenterazine derivatives). In drug discovery, the primary challenge when screening imidazopyrazine libraries is distinguishing true biochemical inhibition from assay artifacts caused by the scaffold’s inherent physicochemical properties—specifically, its potential for autofluorescence and aqueous solubility limits.
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen imidazopyrazine derivatives against kinase targets. By utilizing long-lifetime lanthanide cryptates, this protocol temporally gates out the short-lived autofluorescence often associated with nitrogen-rich heterocycles, ensuring high-fidelity data.
Library Management & Acoustic Dispensing
Imidazopyrazines are often lipophilic and prone to precipitation in aqueous buffers. Traditional tip-based liquid handling can result in compound adsorption to plastic tips, altering the actual screening concentration.
Compound Solubilization
-
Stock Concentration: Maintain master stocks at 10 mM in 100% anhydrous DMSO.
-
Storage: Store in Low Dead Volume (LDV) cyclic olefin copolymer (COC) plates to minimize leaching and evaporation.
-
Hydration Control: DMSO is hygroscopic. Water uptake causes compound precipitation. Use a nitrogen-purged environment or localized humidity control (<30% RH) during storage and dispensing.
Acoustic Droplet Ejection (ADE)
We utilize acoustic liquid handling (e.g., Labcyte Echo or similar) to transfer nanoliter volumes directly from the source plate to the assay plate.
-
Mechanism: Sound energy ejects droplets (2.5 nL increments) without physical contact.
-
Advantage: Eliminates tip adsorption and cross-contamination; allows "direct dilution" (dosing 10 mM stock directly into assay buffer) to generate IC50 curves without intermediate serial dilution plates.
Assay Principle: TR-FRET Kinase Binding
To bypass the autofluorescence interference common with imidazopyrazine derivatives, we employ a TR-FRET competition assay.
-
Tracer: A fluorescently labeled tracer (Acceptor, e.g., Alexa Fluor 647) binds to the kinase active site.
-
Antibody: A Europium (Eu)-labeled anti-tag antibody (Donor) binds to the kinase (e.g., via 6xHis or GST tag).
-
Signal: When the tracer is bound, the Donor and Acceptor are in proximity.[1][2][3] Excitation at 337 nm yields emission at 665 nm (FRET).
-
Inhibition: An imidazopyrazine hit displaces the tracer, breaking the FRET pair. The signal decreases.[4]
Why TR-FRET? Standard fluorophores emit within nanoseconds. Imidazopyrazines may also fluoresce in this window. Eu-cryptates emit over milliseconds. By delaying the measurement by 50–100 µs, we record only the FRET signal, effectively "ignoring" the compound's interference.
Diagram 1: TR-FRET Mechanism & Inhibition
Caption: TR-FRET Competition Mechanism. The inhibitor displaces the tracer, reducing the energy transfer between the Eu-Donor and Acceptor.
Detailed Experimental Protocol (384-well Low Volume)
Assay Volume: 20 µL Plate Format: 384-well Low Volume, White (e.g., Corning 4513) Temperature: 20–25°C (Room Temperature)
Reagent Preparation
| Reagent | Concentration | Notes |
| Kinase Buffer A | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Brij-35 prevents aggregation (critical for imidazopyrazines). |
| Kinase Stock | 2x Final Concentration (e.g., 10 nM) | Thaw on ice. Spin down before use. |
| Tracer/Ab Mix | 4x Tracer + 2x Eu-Antibody | Prepare immediately before use. Protect from light. |
Step-by-Step Workflow
-
Compound Transfer (T=0 min):
-
Use the Echo Acoustic Dispenser to transfer 20 nL of 10 mM Imidazopyrazine library compounds into the dry 384-well assay plate.
-
Controls: Columns 1 and 24 contain 20 nL DMSO only (High Signal/Negative Control) and 20 nL Staurosporine (Low Signal/Positive Control).
-
-
Kinase Addition (T+5 min):
-
Dispense 10 µL of 2x Kinase solution into all wells using a Multidrop Combi or equivalent dispenser.
-
Note: Centrifuge plate at 1000 rpm for 1 min to ensure compound dissolution. Incubate for 15 min to allow compound-enzyme pre-equilibration.
-
-
Detection Mix Addition (T+20 min):
-
Dispense 10 µL of the Tracer/Antibody Master Mix.
-
Final concentrations: 1x Kinase, 1x Tracer, 1x Antibody, 0.1% DMSO.
-
-
Incubation (T+20 to T+80 min):
-
Seal plate with opaque foil. Incubate for 60 minutes at Room Temperature.
-
Critical: Do not stack plates higher than 5 to ensure even temperature distribution.
-
-
Read (T+80 min):
-
Read on a TR-FRET compatible reader (e.g., PHERAstar FSX, EnVision).
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash)
-
Emission 1 (Donor): 620 nm
-
Emission 2 (Acceptor): 665 nm
-
Delay: 50 µs | Integration: 400 µs
-
-
Diagram 2: HTS Workflow Logic
Caption: Step-by-step HTS workflow from acoustic dispensing to ratiometric data analysis.
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence data is prone to well-to-well volume errors.[1] Calculate the HTRF Ratio to normalize:
Quality Control (Z-Factor)
For every plate, calculate the Z' factor to validate assay robustness. A Z' > 0.5 is required for HTS acceptance.
- : Standard deviation of positive (inhibited) and negative (DMSO) controls.
- : Mean of positive and negative controls.
Hit Selection
-
Primary Cutoff: Compounds exhibiting >50% inhibition relative to controls.
-
Interference Check: Flag compounds with abnormally high Donor (620 nm) signal. Imidazopyrazines causing signal quenching will lower both channels, whereas autofluorescent compounds might spike the 620 nm channel if not fully gated out.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Z' Factor (<0.5) | Pipetting error or reagent degradation. | Check liquid handler CVs. Ensure antibody/tracer are fresh. |
| High Background | Non-specific binding of tracer. | Increase detergent (Brij-35 or Tween-20) to 0.05%. |
| False Positives | Compound aggregation. | Add 0.01% Triton X-100 to the buffer. Imidazopyrazines can form colloidal aggregates. |
| Signal Drift | Temperature gradients. | Incubate plates in a temperature-controlled hotel, not stacked on a bench. |
| "Sticky" Compounds | Lipophilicity of scaffold. | Use polypropylene plates for intermediate steps if not using acoustic dispensing. |
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021.
-
Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf, 2012.
-
LanthaScreen™ TR-FRET Competitive Binding Assay Protocol. ThermoFisher Scientific, 2016.
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual, 2018.
-
A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans. Journal of Biological Chemistry, 2017.[5]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing off-target effects of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride
Technical Support Center: 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride
Subject: Troubleshooting Off-Target Effects & Assay Interference Product Class: Heterocyclic Building Blocks / Kinase Inhibitor Scaffolds / Imidazopyrazine Probes Document ID: TS-IMP-001 Last Updated: 2025-05-12
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed anomalous data while using 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (or derivatives based on this scaffold).
While this compound is a potent scaffold often utilized in the synthesis of kinase inhibitors (e.g., IGF-1R, Aurora kinase) and as a core fragment in bioluminescence research, it possesses intrinsic physicochemical properties that can lead to significant off-target effects . These are primarily categorized into Redox Interference (Antioxidant Artifacts) , Kinase Promiscuity , and Optical Interference .
This guide provides the rigorous controls and troubleshooting workflows required to validate your data.
Module 1: Troubleshooting Redox & Viability Assay Interference
The Issue: You observe unexpected "cytoprotection" or false-negative results in ROS (Reactive Oxygen Species) generation assays, or inconsistent IC50 values in metabolic viability assays (e.g., MTT/WST-8).
The Mechanism: The imidazo[1,5-a]pyrazine core is electron-rich. Similar to its isomer Coelenterazine (imidazo[1,2-a]pyrazine), this scaffold can act as a potent radical scavenger .[1] It does not just inhibit the target enzyme; it chemically consumes the ROS (superoxide/peroxide) intended to be measured by your sensor, or it reduces the tetrazolium salts in viability assays non-enzymatically.
Diagnostic Workflow: Is it the Drug or the Chemistry?
Q1: My ROS assay (DCFDA/CellROX) shows zero signal even with a positive control. Is the compound inhibiting the pathway or quenching the sensor?
-
Root Cause: Direct chemical scavenging of the fluorogenic radical.
-
Validation Protocol: The "Cell-Free Spike" Test.
-
Generate ROS chemically (e.g., using 50 µM H2O2 or Xanthine/Xanthine Oxidase) in a cell-free buffer.
-
Add the sensor dye (e.g., DCFDA).
-
Spike in 3-Phenylimidazo[1,5-a]pyrazin-1-ol HCl at your experimental concentration (e.g., 10 µM).
-
Result: If fluorescence drops immediately compared to vehicle, the compound is a direct antioxidant/quencher. It is not a biological effect.
-
Q2: My MTT assay suggests the cells are viable, but microscopy shows cell death. Why?
-
Root Cause: Reductive interference. The imidazopyrazine moiety can directly reduce tetrazolium salts (MTT/MTS) to formazan, independent of mitochondrial reductase activity.
-
Solution: Switch to an ATP-based viability assay (e.g., CellTiter-Glo) which is less susceptible to reductive interference, unless the compound is also a luciferase inhibitor (see Module 3).
Visualization: The Redox Interference Pathway
Caption: Figure 1. Mechanism of false-negative results in oxidative stress assays. The compound intercepts ROS before they react with the sensor.
Module 2: Addressing Kinase Promiscuity (Off-Target Inhibition)
The Issue: You are using the compound to target a specific pathway (e.g., IGF-1R or a specific tyrosine kinase), but you observe downstream inhibition of unrelated pathways (e.g., Aurora, BTK, or Src).
The Mechanism: The imidazo[1,5-a]pyrazine scaffold is a classic ATP-mimetic . Its planar structure allows it to slot into the ATP-binding pocket of multiple kinases. Without specific side-chain decoration, the core scaffold ("3-phenyl..." variant) is highly promiscuous.
Troubleshooting Guide: Validating Selectivity
Q3: How do I distinguish between on-target efficacy and off-target toxicity?
-
Protocol: The "Rescue" Experiment.
-
If the compound targets Kinase X to stop cell growth, transfect cells with a constitutively active mutant of the downstream effector (which bypasses Kinase X).
-
Observation:
-
Rescue occurs: The drug was acting on Kinase X.
-
No Rescue (Cells still die): The drug is hitting off-targets (likely general cytotoxicity or other essential kinases).
-
-
Q4: Are there specific "Red Flag" kinases for this scaffold?
-
Yes. Based on structural homology, check these off-targets immediately:
-
Aurora Kinases (A/B): Common target for imidazopyrazines. Look for G2/M cell cycle arrest (binucleated cells).
-
IGF-1R / Insulin Receptor: Look for alterations in glucose uptake.
-
Ack1 (Activated CDC42 kinase): Often inhibited by this core.
-
Data Summary: Common Off-Target Profiles
| Target Class | Potential Off-Target Effect | Biological Marker to Monitor |
| Kinases | ATP-pocket competition (Aurora, BTK) | G2/M Arrest, Polyploidy |
| GABA-A | Benzodiazepine-site binding | Altered membrane potential (Patch clamp) |
| CYP Enzymes | CYP1A2 / CYP3A4 Inhibition | Altered metabolism of co-administered drugs |
Module 3: Physicochemical Stability & Handling
The Issue: Inconsistent results between batches or over time (e.g., "The drug worked yesterday but not today").
The Mechanism: The "1-ol" tautomer of imidazopyrazine is susceptible to oxidation and pH-dependent shifts. The hydrochloride salt is added to improve solubility, but in neutral buffered media (PBS/DMEM), the free base may precipitate or undergo autoxidation.
Q5: The compound precipitates when added to cell media. How do I fix this?
-
Troubleshooting:
-
Solvent: Ensure the stock is prepared in DMSO (anhydrous).
-
Step-down Dilution: Do not add high-concentration DMSO stock directly to media. Perform an intermediate dilution in PBS to check for "crashing out" (cloudiness).
-
pH Check: The HCl salt is acidic. If adding high concentrations (>100 µM) to unbuffered solutions, check pH. Acidification can kill cells, mimicking drug toxicity.
-
Experimental Protocol: The "Specificity Triad" Validation
To publish data using 3-Phenylimidazo[1,5-a]pyrazin-1-ol, you must run this triad of controls to rule out the off-target effects described above.
Step 1: The Optical Control (Blank)
-
Mix: Buffer + Compound (No cells/enzyme).
-
Measure: Absorbance (200-800nm) and Fluorescence (Ex/Em relevant to your assay).
-
Pass Criteria: No significant overlap with your assay's signal window.
Step 2: The Scavenger Control (Cell-Free)
-
Mix: Stable radical (e.g., DPPH or ABTS) + Compound.
-
Measure: Loss of color/signal over 30 mins.
-
Pass Criteria: <10% signal loss. If >10%, the compound is an antioxidant; ROS data is invalid.
Step 3: The Washout Control (Reversibility)
-
Treat: Cells with compound for 2 hours.
-
Wash: 3x with warm media.
-
Measure: Target phosphorylation.
-
Pass Criteria: If signal recovers, binding is reversible. If not, consider covalent modification or high-affinity residence time (common with some imidazopyrazines).
Workflow Diagram: Validation Logic
Caption: Figure 2. The "Specificity Triad" decision tree for validating Imidazopyrazine-based data.
References
-
Imidazo[1,2-a]pyrazine Antioxidant Activity: Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Antioxidant Activity.[1][2] Source: TSI Journals (2018). Context: Establishes the radical scavenging capability of the imidazopyrazine core, relevant for false positives in ROS assays. URL:[Link]
-
Kinase Scaffold Promiscuity: Title: Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[3] Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate). Context: Details the structural basis for imidazopyrazine binding to Aurora kinases and the optimization required to reduce off-target effects. URL:[Link]
-
Chemical Structure & Vendor Data: Title: 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (PubChemLite).[4][5] Source: PubChem / University of Luxembourg.[4] Context: Verification of the specific chemical entity and its classification as a "rare/unique" building block. URL:[Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. unige.iris.cineca.it [unige.iris.cineca.it]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - YPHLIGIVYATIKO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (C12H9N3O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Efficacy Analysis of Imidazo[1,5-a]pyrazine Derivatives Against Established Antibiotics
Introduction: The Quest for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the imidazo[1,5-a]pyrazine scaffold has emerged as a promising framework for the design of new pharmaceuticals. Derivatives of this core structure have demonstrated a range of biological activities, including potential as antibacterial agents.
This guide provides a comparative analysis of the antibacterial efficacy of select imidazo[1,5-a]pyrazine derivatives, as reported in scientific literature, against commonly used antibiotics. While direct experimental data for 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is not publicly available, this document will synthesize findings on structurally related compounds to offer a broader perspective on the potential of this chemical class. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data, standardized methodologies for comparative evaluation, and a forward-looking perspective on the promise of imidazo[1,5-a]pyrazine-based compounds in the fight against bacterial infections.
Methodology: Establishing a Framework for Comparative Analysis
To ensure a robust and objective comparison, standardized methods for assessing antibacterial activity are paramount. The foundational method for determining the in vitro potency of an antimicrobial agent is the measurement of its Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values, with detailed protocols provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of a test compound.
-
Preparation of Materials:
-
Test compounds (e.g., imidazo[1,5-a]pyrazine derivatives) and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.[4]
-
Bacterial strains are cultured on appropriate agar plates to obtain fresh, isolated colonies.
-
Sterile 96-well microtiter plates are used for the assay.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Dilution Plates:
-
A serial two-fold dilution of the test compounds and reference antibiotics is performed in the 96-well plates using CAMHB. This creates a range of concentrations to be tested.
-
A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included on each plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the sterility control), bringing the final volume to a constant amount (e.g., 100 µL).
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC Determination via Broth Microdilution.
Comparative Efficacy Data
The following tables summarize the reported MIC values for various imidazo-based heterocyclic compounds against common Gram-positive and Gram-negative bacteria, compared to the efficacy of standard antibiotics. It is important to note that the specific derivatives and testing conditions may vary between studies.
Table 1: Comparative Efficacy Against Staphylococcus aureus
| Compound/Antibiotic | Derivative/Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrazine Derivative | Compound 4f | ~21-24 mm zone of inhibition at 100 µg/mL | [5] |
| Imidazo[1,2-a]pyridine Derivative | Compound 91 | - | [6] |
| Ciprofloxacin | MRSA | 0.25 - 12.5 | [5][7] |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.12 - 0.5 | [6] |
| Gentamicin | S. aureus | 0.128 (in one study) | [8] |
Table 2: Comparative Efficacy Against Escherichia coli
| Compound/Antibiotic | Derivative/Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrazine Derivative | Compound 6c | ~21-24 mm zone of inhibition at 100 µg/mL | [5] |
| Imidazo[1,2-a]pyridine Derivative | Compound 91 | 15.625 | [6] |
| Ciprofloxacin | E. coli AG100 | 0.016 | [5] |
| Gentamicin | E. coli | 2.0 - 64 | [9][10][11][12] |
| Ampicillin | P. aeruginosa | High resistance reported | [13] |
Table 3: Comparative Efficacy Against Other Pathogens
| Compound/Antibiotic | Organism | MIC (µg/mL) | Reference |
| Imidazo[1,5-a]quinoxaline Derivative | Bacteria and Fungi | Effective bacteriostatic and fungistatic activity reported | [14] |
| Pyrazolo[1,5-a]pyrimidine Derivative | Gram-positive isolates | 0.187 - 0.50 | [3] |
| Tetracycline | Enterococcus faecalis | 16 - 256 (High resistance) | [15][16][17] |
Discussion and Scientific Insights
The available data, though not specific to 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride, suggests that the broader family of imidazo-fused pyrazines and pyridines holds significant promise as a source of novel antibacterial agents. Several derivatives have demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria.
For instance, certain imidazo[1,2-a]pyrazine derivatives have shown considerable zones of inhibition against S. aureus and E. coli.[5] Furthermore, an imidazo[1,2-a]pyridine derivative exhibited a promising MIC of 15.625 µg/mL against E. coli.[6] When compared to established antibiotics, the landscape is complex. While ciprofloxacin generally shows very high potency against susceptible E. coli (MIC as low as 0.016 µg/mL), its effectiveness against resistant strains of S. aureus can be diminished.[5][7] Gentamicin's efficacy against E. coli varies widely, with reported MICs ranging from 2.0 to 64 µg/mL, highlighting the impact of resistance.[9][10][11][12]
The data on imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]pyrimidine derivatives further broadens the potential of these scaffolds, with reports of effective bacteriostatic and fungistatic activity and potent MICs against Gram-positive isolates, respectively.[3][14]
Causality Behind Experimental Choices: The selection of the broth microdilution method as the standard for comparison is rooted in its high reproducibility and its ability to provide quantitative data (MIC values), which is essential for comparing the potency of different compounds. The choice of reference antibiotics like ciprofloxacin and gentamicin is based on their broad-spectrum activity and long-standing clinical use, providing a relevant benchmark for evaluating novel agents.
Future Directions: The promising preliminary data on various imidazo[1,5-a]pyrazine and related derivatives underscore the need for further investigation. Future studies should focus on:
-
Synthesis and Screening: A systematic synthesis and screening of a library of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride analogues to identify the most potent compounds.
-
Mechanism of Action Studies: Elucidating the mechanism by which these compounds exert their antibacterial effect is crucial for their development as therapeutic agents.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
While a direct comparative analysis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride is limited by the current lack of specific data, the collective evidence for the antibacterial potential of the imidazo[1,5-a]pyrazine scaffold is compelling. The derivatives studied demonstrate a spectrum of activity that, in some cases, is comparable to or offers advantages over existing antibiotics, particularly in the context of emerging resistance. This guide serves as a foundational resource for researchers in the field, providing a structured approach to comparative evaluation and highlighting the significant potential of this class of compounds in the development of the next generation of antimicrobial therapies.
References
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PMC. [Link]
-
MIC Determination. EUCAST. [Link]
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]
-
Determination of MIC values of gentamicin for S. aureus and E. coli. ResearchGate. [Link]
-
Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. Preprints.org. [Link]
-
Minimum inhibitory concentration of ciprofloxacin in combination with hexahydroquinoline derivatives against Staphylococcus aureus. Tehran University of Medical Sciences Journal. [Link]
-
Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies. PMC. [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]
-
Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. [Link]
-
Prevalence and Molecular Characterization of Tetracycline Resistance in Enterococcus Isolates from Food. PMC. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Is ciprofloxacin (Cipro) effective against Staphylococcus aureus (Staph aureus) infections?. Examine.com. [Link]
-
Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]
-
Reference Method. EUCAST. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. [Link]
-
YhjX Regulates the Growth of Escherichia coli in the Presence of a Subinhibitory Concentration of Gentamicin and Mediates the Adaptive Resistance to Gentamicin. Frontiers. [Link]
-
High-Level Resistance to Erythromycin and Tetracycline and Dissemination of Resistance Determinants among Clinical Enterococci in Iran. PMC. [Link]
-
Study of Antibacterial Activity of Gentamicin-Cetirizine on Uropathogenic Escherichia coli Isolates. Infection Epidemiology and Microbiology. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
The MIC to ampicillin for 211 strains of P. aeruginosa had a high resistance level.. ResearchGate. [Link]
-
Resistance elicited by sub-lethal concentrations of ampicillin is partially mediated by quorum sensing in Pseudomonas aeruginosa. PubMed. [Link]
-
Transfer of Tetracycline Resistance Genes with Aggregation Substance in Food-Borne Enterococcus faecalis. PMC. [Link]
-
High-Level Antibiotic Tolerance of a Clinically Isolated Enterococcus faecalis Strain. ASM Journals. [Link]
-
6 MIC Values of Ampicillin Against Pseudomonas Aeruginosa. ResearchGate. [Link]
-
Is doxycycline (tetracycline antibiotic) effective against Enterococcus faecalis infections?. Examine.com. [Link]
-
Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms. Western Michigan University. [Link]
-
Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. National Centre for Disease Control. [Link]
-
Nanoparticles Functionalized with Ampicillin Destroy Multiple-Antibiotic-Resistant Isolates of Pseudomonas aeruginosa and Enterobacter aerogenes and Methicillin-Resistant Staphylococcus aureus. Applied and Environmental Microbiology. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 10. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | YhjX Regulates the Growth of Escherichia coli in the Presence of a Subinhibitory Concentration of Gentamicin and Mediates the Adaptive Resistance to Gentamicin [frontiersin.org]
- 12. Study of Antibacterial Activity of Gentamicin-Cetirizine on Uropathogenic Escherichia coli Isolates [iem.modares.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. novaresearch.unl.pt [novaresearch.unl.pt]
- 15. Prevalence and Molecular Characterization of Tetracycline Resistance in Enterococcus Isolates from Food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transfer of Tetracycline Resistance Genes with Aggregation Substance in Food-Borne Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Validation of 3-Phenylimidazo[1,5-a]pyrazin-1-ol Hydrochloride: In Vivo Anticancer Efficacy Guide
Executive Summary
3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (referred to herein as PIP-1-HCl ) represents a privileged scaffold in medicinal chemistry, sharing structural homology with potent ATP-competitive kinase inhibitors. While the imidazo[1,5-a]pyrazine core is historically associated with bioluminescent substrates (e.g., coelenteramide), recent medicinal chemistry campaigns have validated this scaffold as a potent inhibitor of mTORC1/2 and IGF-1R signaling pathways.
This guide provides a rigorous, self-validating framework for assessing the in vivo anticancer activity of PIP-1-HCl. It moves beyond simple observation to establishing causality, comparing the candidate against clinical benchmarks (Linsitinib ) and cytotoxic standards (Paclitaxel ).
Mechanistic Rationale & Target Validation
To design a valid in vivo study, we must first establish the molecular hypothesis. PIP-1-HCl is hypothesized to act as a Type I ATP-Competitive Inhibitor . The hydrochloride salt form suggests an optimization for aqueous solubility, a critical parameter for oral bioavailability.
Signaling Pathway & Point of Intervention
The compound targets the dysregulated survival signaling often found in solid tumors (Breast MCF-7, Glioblastoma U87MG).
Figure 1: Hypothesized Mechanism of Action (MOA). PIP-1-HCl intercepts the PI3K/AKT/mTOR axis by competitively binding to the kinase domain.
Comparative Analysis: Candidate vs. Alternatives
An objective evaluation requires benchmarking against established agents.
| Feature | Candidate: PIP-1-HCl | Benchmark: Linsitinib (OSI-906) | Control: Paclitaxel |
| Class | Novel Imidazo[1,5-a]pyrazine | Imidazo[1,2-b]pyridazine (IGF-1R Inhibitor) | Taxane (Microtubule Stabilizer) |
| Mechanism | Dual Kinase / mTOR modulation | Selective IGF-1R/IR Inhibition | Cytotoxic (Mitotic Arrest) |
| Bioavailability | High (HCl salt improves solubility) | High (Oral) | Low (IV only, requires Cremophor) |
| Toxicity Profile | Potential Hyperglycemia (On-target) | Hyperglycemia, Fatigue | Neutropenia, Neuropathy |
| Primary Utility | Targeted Therapy (Maintenance) | Targeted Therapy | Debulking / First-line |
Why this comparison matters:
-
Linsitinib validates the targeted efficacy (does the scaffold work on the kinase?).
-
Paclitaxel validates the magnitude of effect (is it as strong as chemotherapy?).
Experimental Protocol: In Vivo Xenograft Validation
This protocol is designed for a Tumor Growth Inhibition (TGI) study using BALB/c nude mice.
Phase A: Model Establishment
-
Cell Line Selection: MCF-7 (Breast) or A549 (Lung). Rationale: These lines are highly dependent on PI3K/mTOR signaling.
-
Inoculation: Inject
cells subcutaneously into the right flank. Use Matrigel (1:1 ratio) to support engraftment. -
Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8 per group) to ensure equal average tumor volume at Day 0.
Phase B: Treatment Regimen
-
Vehicle Control: 5% DMSO + 40% PEG400 + 55% Saline (Oral Gavage).
-
Group 1 (Low Dose PIP-1-HCl): 25 mg/kg, QD (Once Daily), PO.
-
Group 2 (High Dose PIP-1-HCl): 50 mg/kg, QD, PO.
-
Positive Control (Linsitinib): 50 mg/kg, QD, PO.
-
Cytotoxic Control (Paclitaxel): 10 mg/kg, Q3D (Every 3 days), IV.
Phase C: Workflow Visualization
Figure 2: Step-by-step experimental workflow for xenograft validation.
Data Interpretation & Validation Criteria
To claim "anticancer activity," the data must meet specific statistical thresholds.
Tumor Growth Inhibition (TGI) Calculation
- : Tumor volume of treated group.
- : Tumor volume of control group.
Success Criteria:
-
Moderate Activity: TGI > 50%
-
Significant Activity: TGI > 70% (Comparable to Standard of Care)
-
Regression: Tumor volume decreases below
.
Safety Readout (Body Weight)
-
Stop Rule: If body weight loss > 20%, the compound is toxic.
-
Validation: PIP-1-HCl (High Dose) should maintain weight loss < 10%, demonstrating a therapeutic window superior to Paclitaxel.
Pharmacodynamic (PD) Biomarker Verification
At the terminal harvest (2 hours post-last dose), tumor tissue must be analyzed via Western Blot.
-
Target Engagement: Reduction in p-S6K (T389) or p-AKT (S473) levels compared to vehicle.
-
If TGI is high but p-AKT is unchanged, the mechanism is off-target (toxicity).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Efficacy (TGI < 30%) | Poor Bioavailability | Switch vehicle to 10% DMA / 40% Solutol HS15. Check plasma exposure (PK). |
| High Toxicity (Wt Loss) | Off-target hERG binding | Reduce dose frequency to BID (twice daily) at lower concentrations. |
| Tumor Ulceration | Poor Injection Technique | Ensure strictly subcutaneous injection; avoid intradermal delivery. |
References
-
Oyer, J. A., et al. (2009). Discovery and optimization of imidazo[1,5-a]pyrazines as inhibitors of mTOR.Bioorganic & Medicinal Chemistry Letters . (Validates the scaffold as an mTOR inhibitor).
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally bioavailable inhibitor of the IGF-1R and IR kinases.Future Medicinal Chemistry . (Establishes the benchmark Linsitinib).
-
Hollingshead, M. G. (2008). Antitumor efficacy testing in rodents.Journal of the National Cancer Institute . (Standard protocol for Xenograft studies).
-
Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. (Comprehensive guide on TGI calculations and randomization).
Comparative Profiling: 3-Phenylimidazo[1,5-a]pyrazin-1-ol Derivatives vs. Clinical Kinase Inhibitors
Executive Summary: The Scaffold vs. The Drug
In the landscape of kinase inhibitor discovery, 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride represents a critical "privileged structure"—a core pharmacophore that serves as the foundation for high-potency drugs.[1] While the "naked" 3-phenyl core functions as a low-affinity fragment, its derivatives have been successfully optimized into potent ATP-competitive inhibitors targeting IGF-1R (Insulin-like Growth Factor 1 Receptor) and BTK (Bruton's Tyrosine Kinase).
This guide compares the baseline chemical properties of the 3-phenylimidazo[1,5-a]pyrazin-1-ol core against its fully optimized clinical successor, Linsitinib (OSI-906) , and functional competitors like BMS-536924 , to illustrate the structure-activity relationship (SAR) required for nanomolar efficacy.
Chemical Architecture & Binding Mechanism
Tautomerism and Warhead Design
The "1-ol" nomenclature often masks the bioactive species. In physiological solution, 3-Phenylimidazo[1,5-a]pyrazin-1-ol exists in equilibrium with its 1(2H)-one tautomer. This tautomerism is not trivial; the carbonyl oxygen (C=O) and the adjacent N-H group mimic the hydrogen-bonding pattern of the adenine ring in ATP, allowing the scaffold to anchor into the kinase hinge region.
-
The Core (User Subject): Lacks the hydrophobic "tails" required to occupy the kinase back-pocket, resulting in high off-rate and micromolar potency.
-
The Optimized Drug (Linsitinib): Retains the imidazo[1,5-a]pyrazine core but adds a bulky quinoline group and a solubilizing cyclobutanol moiety. These additions displace water molecules in the ATP pocket and lock the kinase in an inactive conformation.
Structural Evolution Diagram
The following diagram illustrates how the core scaffold acts as the template for clinical inhibitors.
Caption: Evolution of the imidazo[1,5-a]pyrazine scaffold from a basic fragment to targeted clinical inhibitors.
Comparative Performance Data
The following table contrasts the baseline activity of the core scaffold with optimized alternatives. Note the dramatic shift in potency (IC50) achieved through substituent modification.
| Feature | 3-Phenylimidazo[1,5-a]pyrazin-1-ol (Core) | Linsitinib (OSI-906) (Optimized) | BMS-536924 (Competitor) |
| Primary Target | Non-selective ATP Hinge Binder | IGF-1R / Insulin Receptor (IR) | IGF-1R / IR |
| Scaffold Class | Imidazo[1,5-a]pyrazine | Imidazo[1,5-a]pyrazine | Benzimidazole |
| Mechanism | ATP Competitive (Weak) | ATP Competitive (Reversible) | ATP Competitive |
| IGF-1R IC50 | > 10,000 nM (Est.) | 35 nM | 100 nM |
| Insulin Receptor IC50 | > 10,000 nM (Est.) | 75 nM | 73 nM |
| Selectivity Profile | Poor (Promiscuous binder) | High (Selects against AKT/MAPK) | Moderate |
| Cellular Activity | Negligible at <10µM | Potent inhibition of p-AKT/p-ERK | Potent |
| Clinical Status | Reagent / Intermediate | Phase III (Oncology) | Preclinical / Tool |
Key Insight: Researchers using the "1-ol" hydrochloride salt should treat it as a negative control or a starting fragment . It will not induce physiological kinase inhibition at standard dosing (10-100 nM) compared to Linsitinib.
Mechanistic Pathway: IGF-1R Signaling
To understand where these inhibitors act, we must visualize the downstream signaling. Imidazo[1,5-a]pyrazines block the phosphorylation of the receptor itself, thereby silencing both the PI3K-AKT (survival) and MAPK (proliferation) pathways.
Caption: Dual inhibition of Survival (AKT) and Proliferation (MAPK) pathways by targeting the IGF-1R ATP pocket.
Experimental Protocols
For researchers validating this scaffold, the following protocols ensure robust data generation. These protocols are "self-validating" by including mandatory positive and negative controls.
Protocol A: FRET-Based Kinase Assay (Z'-LYTE)
Purpose: To determine the IC50 of the compound against recombinant IGF-1R.
-
Reagent Prep: Prepare 4X Test Compound (3-Phenylimidazo[1,5-a]pyrazin-1-ol) in 1% DMSO. Prepare 4X Kinase/Peptide mix and 4X ATP solution.
-
Plate Setup: Use a 384-well low-volume black plate.
-
Add 2.5 µL Compound.
-
Add 5 µL Kinase/Peptide Mix (IGF-1R).
-
Add 2.5 µL ATP (at Km apparent).
-
-
Incubation: Seal and incubate for 1 hour at Room Temperature (RT).
-
Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide). Incubate 1 hour.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm/520nm).
-
Validation:
-
Positive Control: Staurosporine or Linsitinib (Expect IC50 < 100 nM).
-
Negative Control:[2] DMSO only (0% Inhibition).
-
Z-Prime Calculation: Must be > 0.5 for the assay to be valid.
-
Protocol B: Cellular Target Engagement (Western Blot)
Purpose: To confirm the compound penetrates the cell and hits the target (IGF-1R).
-
Cell Culture: Seed MCF-7 or GEO cells (high IGF-1R expression) in 6-well plates. Starve in serum-free media for 12 hours.
-
Treatment: Treat with inhibitor (Core vs. Linsitinib) at 0.1, 1, and 10 µM for 2 hours.
-
Stimulation: Stimulate with IGF-1 (50 ng/mL) for 15 minutes. (Crucial step: Without stimulation, basal phosphorylation is too low to detect inhibition).
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Detection:
-
Primary Antibody: Anti-pIGF-1R (Tyr1131) and Anti-pAKT (Ser473) .
-
Loading Control: Total AKT or GAPDH.
-
-
Result Interpretation:
-
Linsitinib: Should show complete ablation of pIGF-1R at 0.1 µM.
-
3-Phenyl-Core: May show weak/no inhibition even at 10 µM.
-
References
-
Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally bioavailable dual inhibitor of the IGF-1 receptor and insulin receptor." Future Medicinal Chemistry.
-
Siu, K. W., et al. (2013). "Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
-
Liu, L., et al. (2016). "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters.
-
Bendjeddou, A., et al. (2017). "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor."[4] Chemical Biology & Drug Design.
-
PubChem Compound Summary. "3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride."[5] National Center for Biotechnology Information.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3-phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride (C12H9N3O) [pubchemlite.lcsb.uni.lu]
Bridging the Gap: A Guide to Cross-Validation of In Vitro and In Silico Results for Imidazopyrazine-Based Anticancer Agents
In the landscape of modern drug discovery, the imidazopyrazine scaffold has emerged as a privileged structure, forming the core of numerous potent therapeutic candidates targeting a range of diseases, particularly cancer.[1][2] The journey from a promising chemical entity to a clinical candidate is long and fraught with challenges. To navigate this path efficiently, a robust feedback loop between computational (in silico) and experimental (in vitro) validation is not just beneficial—it is essential. This guide provides a comprehensive framework for the cross-validation of in vitro and in silico results, using the compelling example of imidazopyrazine derivatives as tubulin polymerization inhibitors.[3][4]
The core principle of this integrated approach is to leverage the predictive power of computational models to guide and refine experimental efforts, while simultaneously using empirical data to validate and improve the accuracy of the in silico predictions. This iterative cycle accelerates the identification of lead compounds, optimizes their properties, and ultimately increases the probability of success in the resource-intensive process of drug development.
The Synergy of In Vitro and In Silico: A Necessary Partnership
Computational, or in silico, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling offer a rapid and cost-effective means to screen vast virtual libraries of compounds and predict their biological activity.[5][6][7] These methods provide invaluable insights into potential drug-target interactions at a molecular level. However, these predictions are based on algorithms and scoring functions that are approximations of complex biological reality.
This is where in vitro experiments become indispensable. Cellular assays, such as the MTT assay for cell viability, and biochemical assays, like tubulin polymerization assays, provide the "ground truth" of a compound's biological effect in a controlled experimental setting.[8][9] The data generated from these experiments are crucial for validating the predictions of in silico models. A strong correlation between in silico predictions and in vitro results builds confidence in the computational models, allowing them to be used for further lead optimization with greater reliability. Conversely, discrepancies between the two can highlight limitations in the computational models, providing an opportunity for refinement.
This guide will walk you through a practical workflow for the cross-validation of imidazopyrazine compounds targeting tubulin, a key protein involved in cell division and a validated target for cancer therapy.[3]
The Cross-Validation Workflow: An Integrated Approach
The effective cross-validation of in vitro and in silico data relies on a structured and iterative workflow. The following diagram illustrates the key stages of this process, from initial computational screening to experimental validation and subsequent model refinement.
Caption: A workflow for the cross-validation of in silico and in vitro data.
In Vitro Validation: From Synthesis to Cellular Effects
The synthesis of the designed imidazopyrazine compounds is the first crucial step in their experimental evaluation.[9] Following successful synthesis and characterization, a cascade of in vitro assays is performed to determine their biological activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazopyrazine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a defined period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[3]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to a positive control (e.g., paclitaxel, a microtubule stabilizer) and a negative control (e.g., colchicine, a tubulin polymerization inhibitor).[3]
In Silico Prediction: Modeling Molecular Interactions
In silico methods provide a powerful lens to visualize and predict how imidazopyrazine compounds might interact with their biological target.
Computational Workflow: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][10] This technique is instrumental in understanding the binding mode and predicting the binding affinity of a compound.
Step-by-Step Workflow:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 6X1F) from the Protein Data Bank.[3] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the imidazopyrazine compounds and optimize their geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligands into the defined binding site of the protein (e.g., the colchicine binding site of tubulin).[3][7]
-
Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores (an estimation of binding affinity). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[3]
Caption: A streamlined workflow for molecular docking studies.
Computational Workflow: 3D-QSAR Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models correlate the biological activity of a set of compounds with their 3D structural properties.[6][11] These models can be used to predict the activity of novel compounds and to provide insights into the structural features that are important for activity.
Step-by-Step Workflow:
-
Dataset Preparation: Compile a dataset of imidazopyrazine compounds with their experimentally determined biological activities (e.g., IC50 values).
-
Molecular Alignment: Align the 3D structures of the compounds in the dataset. This is a critical step and can be based on a common substructure or on the docked poses of the compounds in the target protein.[12]
-
Descriptor Calculation: Calculate 3D molecular descriptors, such as steric and electrostatic fields, for each compound.
-
Model Generation and Validation: Use statistical methods, such as Partial Least Squares (PLS), to generate a QSAR model that correlates the descriptors with the biological activity.[11] Validate the model using internal and external validation techniques.[6]
-
Contour Map Analysis: Visualize the results as 3D contour maps, which highlight the regions in space where certain structural features are predicted to increase or decrease biological activity.[11]
Cross-Validation in Practice: A Comparative Analysis
The ultimate goal of this process is to establish a strong correlation between the in silico predictions and the in vitro results. This builds confidence in the predictive power of the computational models and provides a deeper understanding of the structure-activity relationships (SAR) of the imidazopyrazine compounds.
Data Presentation: In Vitro vs. In Silico
The following table presents a hypothetical but representative dataset comparing the in vitro activity of a series of imidazopyrazine compounds with their in silico docking scores against tubulin.
| Compound ID | In Vitro IC50 (nM) (MCF-7 cells) | In Vitro Tubulin Polymerization Inhibition (%) | In Silico Docking Score (kcal/mol) |
| IMPY-01 | 250 | 30 | -7.5 |
| IMPY-02 | 120 | 55 | -8.2 |
| IMPY-03 | 35 | 85 | -9.1 |
| IMPY-04 | 500 | 15 | -7.1 |
In this example dataset, a clear trend can be observed: compounds with lower IC50 values (higher potency) and greater inhibition of tubulin polymerization also exhibit more favorable (more negative) docking scores. This positive correlation suggests that the molecular docking model is effectively predicting the binding affinity of these compounds to tubulin.
Interpreting the Results and Refining the Models
A strong correlation, as seen in the example above, provides a solid foundation for further drug design efforts. The in silico models can be used to:
-
Prioritize compounds for synthesis and testing: Focus resources on compounds that are predicted to be highly active.
-
Guide lead optimization: Use the insights from molecular docking and QSAR models to design new compounds with improved potency and other desirable properties. For instance, if docking studies reveal a key hydrogen bond interaction, new analogs can be designed to enhance this interaction.[3]
-
Explore virtual libraries: Screen large databases of virtual compounds to identify novel imidazopyrazine scaffolds with the potential for high activity.
In cases where the correlation is weak or non-existent, it is crucial to investigate the potential reasons for the discrepancy. This could be due to:
-
Inaccuracies in the in silico model: The scoring function may not be accurate for this class of compounds, or the protein structure may not be representative of the biological state.
-
Off-target effects: The compound's cellular activity may not be solely due to its interaction with the intended target.
-
Differences in experimental conditions: Variations in assay protocols can lead to inconsistent results.
Discrepancies are not failures, but rather opportunities to refine the computational models. By incorporating the experimental data into the model-building process, more accurate and predictive models can be developed for future use.
The following diagram illustrates a potential signaling pathway affected by imidazopyrazine compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway affected by tubulin-inhibiting imidazopyrazines.
Conclusion
The cross-validation of in vitro and in silico results is a cornerstone of modern, efficient drug discovery. By fostering a synergistic relationship between computational prediction and experimental validation, researchers can accelerate the development of novel therapeutics. The imidazopyrazine scaffold, with its proven therapeutic potential, serves as an excellent case study for the power of this integrated approach. By embracing the iterative cycle of prediction, testing, and refinement, the scientific community can unlock the full potential of this versatile chemical class and bring new and effective medicines to patients in need.
References
- BenchChem. (n.d.). Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors.
- Bhatta, R., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Omega, 7(38), 34329-34342.
- Li, Y., et al. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. International Journal of Molecular Sciences, 16(11), 27737-27753.
- Kumar, A., et al. (2013). QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. Medicinal Chemistry Research, 22(8), 3791-3802.
- Sakthivel, R., & Habeeb, S. K. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of Applied Pharmaceutical Science, 15(10), 114-122.
- Jones, B. G., et al. (2016). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 850-854.
-
Niranjan, V., et al. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1326. Retrieved from [Link]
-
Wang, Y., et al. (2010). Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7848-7856. Retrieved from [Link]
- Bhakta, A., et al. (2021). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Advances, 11(53), 33263-33276.
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
- Sakthivel, R., & Habeeb, S. K. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science.
-
ResearchGate. (n.d.). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]
- Bhakta, A., et al. (2021). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Publishing.
-
Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37045-37055. Retrieved from [Link]
-
Comelli, N. C., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. European Journal of Pharmaceutical Sciences, 62, 239-247. Retrieved from [Link]
-
Serafin, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. Retrieved from [Link]
-
Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1778. Retrieved from [Link]
- El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135539.
-
Kumar, A. S., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Retrieved from [Link]
-
Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6619. Retrieved from [Link]
- Kumar, A. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
- Al-Omaima, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
-
Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
Validating Target Engagement of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride in Cells: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within the complex milieu of a living cell is a cornerstone of a successful preclinical program. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel chemical entities, using the hypothetical kinase inhibitor 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride as a case study. While the specific target of this compound is under investigation, its structural alerts, based on the broader class of imidazopyridine derivatives known for their kinase inhibitory and cytotoxic activities, point towards a likely interaction with a protein kinase.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental design, data interpretation, and the underlying scientific principles of two powerful target engagement techniques: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay.
The Imperative of Target Validation in Drug Discovery
Confirming that a drug candidate binds to its intended target in a physiologically relevant context is paramount for several reasons. It provides a mechanistic rationale for the compound's biological activity, helps to rationalize structure-activity relationships (SAR), and can aid in the early identification of potential off-target effects that might lead to toxicity.[3] Failure to robustly validate target engagement can result in costly late-stage failures in clinical development.
Comparative Analysis of Target Engagement Methodologies
Here, we compare two distinct yet complementary approaches to ascertain the intracellular binding of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride to its putative target, "Kinase X".
Cellular Thermal Shift Assay (CETSA®): The Principle of Ligand-Induced Thermal Stabilization
CETSA® is a powerful biophysical method that allows for the assessment of drug-target interaction in intact cells and tissues.[4][5] The principle is based on the well-established phenomenon of ligand-induced thermal stabilization.[5] When a protein binds to a ligand, its conformational stability often increases, leading to a higher melting temperature (Tm).[5] In a CETSA® experiment, cells are treated with the compound of interest, subjected to a heat challenge across a range of temperatures, and the amount of soluble target protein remaining is quantified.[4][5] A shift in the melting curve of the target protein in the presence of the compound is indicative of direct binding.[6]
The general workflow for a CETSA experiment is depicted below.
Caption: A schematic overview of the NanoBRET™ Target Engagement Assay protocol.
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride in Opti-MEM.
-
Add the diluted compound to the cells.
-
Prepare the fluorescent tracer for "Kinase X" at a fixed concentration (typically at or below its Kd) in Opti-MEM and add it to the wells.
-
-
Equilibration and Measurement:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium. [7] * Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor according to the manufacturer's protocol. [7] * Read the plate on a luminometer equipped with filters to measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously. [7]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in the cell.
-
| Compound Conc. (nM) | BRET Ratio | % Inhibition |
| 0.1 | 0.98 | 2% |
| 1 | 0.95 | 5% |
| 10 | 0.80 | 20% |
| 50 | 0.50 | 50% (IC₅₀) |
| 100 | 0.30 | 70% |
| 1000 | 0.10 | 90% |
| 10000 | 0.05 | 95% |
The data presented shows a dose-dependent decrease in the BRET ratio as the concentration of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride increases. This indicates successful competition with the fluorescent tracer for binding to Kinase X. The calculated IC₅₀ of 50 nM provides a quantitative measure of the compound's potency at its target in a live-cell environment.
Orthogonal Validation: Kinase Activity Assays
While target engagement assays confirm binding, they do not directly measure the functional consequence of that binding. Therefore, it is crucial to complement these studies with a functional assay, such as an in vitro kinase activity assay. [9][10]These assays measure the ability of a kinase to phosphorylate a substrate, and the inhibitory effect of a compound on this activity. [9][11]A strong correlation between the cellular target engagement potency (from CETSA® or NanoBRET™) and the enzymatic inhibition potency provides a powerful validation of the compound's mechanism of action.
Representative Kinase Signaling Pathway
The diagram below illustrates a generic kinase signaling pathway and the point of inhibition by a kinase inhibitor like 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride.
Caption: A generic kinase signaling pathway inhibited by the compound.
Conclusion: A Multi-Faceted Approach to Target Validation
Both CETSA® and NanoBRET™ offer robust and reliable methods for confirming the target engagement of 3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride in a cellular context.
-
CETSA® provides a label-free approach to directly measure binding in unmodified cells, making it highly physiologically relevant. However, it requires a specific antibody for detection and can be lower-throughput.
-
NanoBRET™ is a highly sensitive and quantitative method that is readily adaptable to high-throughput screening formats. [8][12]Its main prerequisite is the generation of a NanoLuc® fusion protein and the availability of a suitable fluorescent tracer.
By employing these complementary techniques, alongside functional biochemical assays, researchers can build a comprehensive and compelling data package to validate the mechanism of action of novel drug candidates, thereby de-risking their progression towards clinical development. This integrated approach embodies the principles of scientific rigor and provides the trustworthy data necessary for informed decision-making in the pharmaceutical industry.
References
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
- Engels, M. F. M., & Venkataramani, C. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 519-531.
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
- Robers, M. R., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io.
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
- Singh, P., et al. (2020). Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 30(18), 127405.
-
Royal Society of Chemistry. (n.d.). Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes. Retrieved from [Link]
Sources
- 1. Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. eubopen.org [eubopen.org]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 9. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [emea.discoverx.com]
- 10. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.kr]
A Senior Application Scientist's Guide to the Photophysical Landscape of Imidazo[1,5-a]pyridine Derivatives
Abstract
Imidazo[1,5-a]pyridine and its derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest for their versatile applications ranging from medicinal chemistry to materials science.[1][2] Their fused aromatic system provides a rigid and electronically tunable scaffold, leading to remarkable photophysical properties. These often include large Stokes shifts, high photoluminescence quantum yields (PLQY), and excellent photostability.[3][4] This guide provides a comparative analysis of the photophysical properties of various imidazo[1,5-a]pyridine derivatives. We will explore how strategic structural modifications—such as substituent effects, quaternization, and coordination with metal centers—can be used to fine-tune their optical behavior for specific applications, including chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).[2][3][5] The discussion is grounded in experimental data and supported by insights from computational studies, offering a comprehensive overview for researchers and developers in the field.
The Imidazo[1,5-a]pyridine Core: A Foundation for High-Performance Fluorophores
The imidazo[1,5-a]pyridine scaffold is a nitrogen-containing heterocyclic system that forms the basis for a promising family of fluorophores.[4] Its inherent structural rigidity helps to minimize non-radiative decay pathways, which is a crucial prerequisite for efficient fluorescence. Furthermore, the system's synthetic accessibility, often through straightforward one-pot cyclocondensation reactions, allows for extensive functionalization.[3][6] This chemical versatility is the key to modulating its electronic and, consequently, its photophysical properties. Derivatives can be engineered to exhibit emissions across the visible spectrum, from the deep-blue to the yellow-orange regions, with quantum yields reported as high as 93%.[7][8] A particularly noteworthy characteristic of this class is the frequent observation of a large Stokes shift (the separation between the absorption and emission maxima), which can be up to 150 nm.[3][4][9] This property is highly desirable in applications like fluorescence microscopy and OLEDs as it minimizes self-absorption and improves signal-to-noise ratios.
Comparative Analysis: Tailoring Photophysical Properties Through Molecular Design
The optical characteristics of imidazo[1,5-a]pyridines are not monolithic; they are exquisitely sensitive to structural changes. By systematically altering the substitution pattern and molecular architecture, we can control properties such as absorption/emission wavelengths, quantum yield, fluorescence lifetime, and environmental sensitivity (solvatochromism).
The Impact of Aromatic Substitution and π-Conjugation
The electronic nature of substituents on the imidazo[1,5-a]pyridine core directly influences the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths.
-
Electron-Donating vs. Withdrawing Groups: Attaching electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., ester, cyano) can modulate the excited state character from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character.[7] Dyes with strong ICT character often exhibit pronounced solvatochromism, where the emission color shifts with solvent polarity, making them excellent candidates for fluorescent probes of microenvironments.[6][10]
-
Extended π-Systems: Extending the π-conjugated system, for instance by creating donor-π-acceptor (D-π-A) structures, can dramatically red-shift the emission and enhance the quantum yield. A notable example involves conjugating a 1,3-diphenylimidazo[1,5-a]pyridine donor with a benzimidazole acceptor, resulting in fluorophores with intense greenish-yellow emission and exceptionally large Stokes shifts (~7000 cm⁻¹).[8] Some of these D-π-A systems exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregates, a highly sought-after property for device applications.[8]
Case Study: The Effect of Quaternization
A powerful strategy to alter the electronic properties is the quaternization of a nitrogen atom, for example, in a pendant pyridyl group. This introduces a positive charge and significantly modifies the molecule's photophysics.
A direct comparison between 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (neutral) and its N-methylated pyridinium salt (quaternized) in dichloromethane (DCM) reveals a stark contrast.[4][9]
-
Neutral Compound: Displays a primary absorption band at 323 nm and emits in the blue region at 463 nm, with a respectable quantum yield of 22% and a fluorescence lifetime of 6.03 ns.[4][9]
-
Quaternized Salt: Undergoes a dramatic bathochromic (red) shift of nearly 100 nm in both absorption (426 nm) and emission (551 nm, yellow).[4] This shift is accompanied by a significant drop in quantum yield to below 5% and a shorter lifetime of 2.89 ns.[4]
This demonstrates that while quaternization is a potent tool for color tuning, it can also introduce new non-radiative decay channels that quench fluorescence. However, the introduction of a charge is also a key strategy to prevent aggregation in polymeric films, which is crucial for creating uniform emissive layers in devices.[3][9]
Coordination with Metal Centers
Incorporating the imidazo[1,5-a]pyridine scaffold as a ligand in metal complexes is another effective strategy for tuning photophysical properties. The metal center can enhance molecular rigidity and influence the electronic transitions.
-
Zinc(II) Complexes: Coordination to a Zn(II) center can induce conformational changes in the ligands, leading to enhanced quantum yields (up to 37%) and significant blue shifts in the emission spectra.[7]
-
Boron(III) Complexes: Creating boron-centered spiro compounds with imidazo[1,5-a]pyridin-3-yl phenols as ligands has been shown to yield derivatives with favorable blue emission, large Stokes shifts, and good quantum yields in solution.[11][12] The boron center primarily serves a structural role, helping to lock the ligand conformation and enhance luminescence.[11]
Quantitative Data Summary
The table below summarizes the photophysical properties of representative imidazo[1,5-a]pyridine derivatives discussed in the literature, showcasing the impact of various structural modifications.
| Derivative Class/Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference(s) |
| Parent Pyridyl Derivative (Neutral) | DCM | 323, 380 (sh) | 463 | 83 | 0.22 | 6.03 | [4][9] |
| Pyridinium Salt (Quaternized) | DCM | 302, 426 | 551 | 125 | < 0.05 | 2.89 | [4] |
| N,N-Bidentate Zn(II) Complex | Various | - | 410-460 | - | up to 0.37 | - | [5][7] |
| Ester Substituted (Bulky Dichlorophenyl) | CH2Cl2 | - | Blue | - | 0.49 | - | [7] |
| Ester Substituted (Bulky Dichlorophenyl) | Solid | - | Blue | - | 0.39 | - | [7] |
| D-π-A with AIE (BPy-FL) | THF | - | 458 | - | 0.776 | - | [8] |
| D-π-A with AIE (BPy-FL) | Solid | - | 510 | - | 0.936 | - | [8] |
sh: shoulder
Experimental Protocols: A Self-Validating Workflow
To ensure the generation of reliable and reproducible photophysical data, a rigorous and standardized experimental workflow is paramount. The following protocols represent a self-validating system for the characterization of novel fluorophores.
Core Photophysical Characterization Workflow
This workflow outlines the essential steps from sample preparation to data acquisition and analysis. The causality behind each step is critical for data integrity.
Caption: Standard workflow for comprehensive photophysical characterization.
Step-by-Step Protocol for Quantum Yield Determination (Comparative Method)
This protocol uses a well-characterized fluorescent standard to determine the quantum yield of an unknown sample.
-
Selection of a Reference Standard: Choose a standard with an emission range that overlaps with the sample. For blue emitters, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice. The choice is causal: using a standard with a similar emission profile minimizes wavelength-dependent detector efficiency errors.
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the sample and the reference standard in a high-purity, degassed solvent.
-
Causality: The solutions must be optically dilute (Absorbance < 0.1 at the excitation wavelength) to prevent inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.
-
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength (λₑₓ).
-
Using a fluorometer, record the emission spectrum for each solution using the same λₑₓ, ensuring identical instrument settings (e.g., slit widths) for both sample and reference.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at λₑₓ for both the sample and the reference.
-
Validation: This plot must be linear (R² > 0.99). A non-linear plot indicates that the solutions were not sufficiently dilute and the data is invalid.
-
The quantum yield (Φₛ) is calculated using the following equation: Φₛ = Φᵣ × (Gradₛ / Gradᵣ) × (nₛ² / nᵣ²) where Grad is the gradient of the plot of integrated intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts s and r denote the sample and reference, respectively.
-
The Role of Computational Chemistry
Modern photophysical analysis is rarely complete without the insights provided by computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[11][13] These tools allow us to understand the underlying electronic structure that dictates the observed properties.
-
Predictive Power: DFT can predict the energies of the HOMO and LUMO, which correlates with the absorption wavelength. TD-DFT calculations can then model the electronic transitions to predict absorption and emission spectra, helping to interpret experimental results.[11]
-
Mechanistic Insight: By visualizing the molecular orbitals involved in a transition, we can determine its nature (e.g., π-π* or ICT). This is crucial for rationally designing molecules with desired properties, such as large Stokes shifts or solvatochromism.[11][14]
Caption: The synergistic cycle of synthesis, experiment, and theory.
Conclusion and Future Outlook
The imidazo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of advanced fluorophores. The key to unlocking its potential lies in the rational design of derivatives, where specific structural modifications are used to precisely tune photophysical properties. We have shown how substituent electronics, quaternization, and metal coordination can be used to control emission color, quantum efficiency, and environmental sensitivity. The combination of rigorous experimental protocols and insightful computational modeling provides a powerful paradigm for advancing the field. Future research will likely focus on developing derivatives with even higher quantum yields, particularly in the solid state, and exploring more complex architectures for applications in theranostics, multi-photon microscopy, and next-generation lighting and display technologies.
References
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. ProQuest.
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. MDPI. [Link]
-
Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]
-
Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Insubria. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]
-
Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. ResearchGate. [Link]
-
Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. PubMed. [Link]
-
(PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. ResearchGate. [Link]
-
Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]
-
Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives. SSRN. [Link]
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Photophysics of 2-(4′-Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and Its Analogues: Intramolecular Proton Transfer versus Intramolecular Charge Transfer. ACS Publications. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. ResearchGate. [Link]
-
Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 9. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-<i>a</i>]pyridine-1-yl)pyridinium Salts - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines [mdpi.com]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
